
Sulfide
Descripción general
Descripción
El ion sulfuro es un anión inorgánico de azufre con la fórmula química S²⁻. Es un ion cargado negativamente que se forma cuando el azufre gana dos electrones. Los iones sulfuro se encuentran comúnmente en varios compuestos, tanto inorgánicos como orgánicos, y juegan un papel importante en muchos procesos químicos y biológicos. Son conocidos por su característico olor a huevo podrido, que se debe a la presencia de sulfuro de hidrógeno (H₂S) en soluciones acuosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
-
Combinación directa de elementos: : Los sulfuros se pueden preparar por la combinación directa de azufre con metales. Por ejemplo: [ \text{Fe (s) + S (s) → FeS (s)} ]
-
Reducción de sulfatos: : Los sulfuros también se pueden producir reduciendo sulfatos con carbono. Por ejemplo: [ \text{MgSO₄ (s) + 4C (s) → MgS (s) + 4CO (g)} ]
-
Precipitación de soluciones acuosas: : Los sulfuros se pueden precipitar de soluciones acuosas ácidas por sulfuro de hidrógeno (H₂S) o de soluciones básicas por sulfuro de amonio ((NH₄)₂S). Por ejemplo: [ \text{M²⁺ + H₂S (g) → MS (s) + 2H⁺ (aq)} ]
Métodos de producción industrial
En entornos industriales, los sulfuros a menudo se producen por la reacción directa de azufre con metales a altas temperaturas. Otro método implica la reducción de sulfatos metálicos utilizando carbono u otros agentes reductores. Estos métodos se utilizan ampliamente en la producción de sulfuros metálicos para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación: : Los iones sulfuro se pueden oxidar para formar azufre elemental, polisulfuros, sulfito o sulfato, dependiendo de las condiciones. Por ejemplo: [ \text{S²⁻ + 2H⁺ → H₂S} ] [ \text{S²⁻ + O₂ → SO₄²⁻} ]
-
Reducción: : Los sulfuros se pueden reducir para formar sulfuro de hidrógeno (H₂S) en presencia de ácidos. Por ejemplo: [ \text{S²⁻ + 2H⁺ → H₂S} ]
-
Sustitución: : Los sulfuros pueden sufrir reacciones de sustitución con halógenos para formar azufre y haluros metálicos. Por ejemplo: [ \text{8MgS + 8I₂ → S₈ + 8MgI₂} ]
Reactivos y condiciones comunes
Agentes oxidantes: Oxígeno, ácido nítrico.
Agentes reductores: Hidrógeno, carbono.
Ácidos: Ácido clorhídrico, ácido sulfúrico.
Bases: Hidróxido de sodio, hidróxido de amonio.
Principales productos
- Azufre elemental (S₈)
- Sulfuro de hidrógeno (H₂S)
- Sulfuros metálicos (por ejemplo, FeS, MgS)
- Sulfatos (SO₄²⁻)
Aplicaciones Científicas De Investigación
Química
Los iones sulfuro se utilizan en diversas reacciones y procesos químicos, incluida la síntesis de sulfuros metálicos, que son importantes en la ciencia de los materiales y la catálisis. También se utilizan en el análisis inorgánico cualitativo para precipitar iones metálicos de soluciones .
Biología
En los sistemas biológicos, los iones sulfuro juegan un papel en el metabolismo de los aminoácidos que contienen azufre y están involucrados en el ciclo biogeoquímico del azufre. El sulfuro de hidrógeno, un compuesto relacionado, actúa como una molécula de señalización en varios procesos fisiológicos .
Medicina
El sulfuro de hidrógeno se ha estudiado por sus posibles efectos terapéuticos, incluido su papel como vasodilatador y su capacidad para modular la inflamación y el estrés oxidativo. Los iones sulfuro también se utilizan en la formulación de ciertos productos farmacéuticos .
Industria
Los iones sulfuro se utilizan en la producción de varios productos químicos industriales, incluido el ácido sulfúrico y los sulfuros metálicos. También se utilizan en la vulcanización del caucho y en el tratamiento de aguas residuales para eliminar metales pesados .
Mecanismo De Acción
El ion sulfuro ejerce sus efectos principalmente a través de su capacidad para donar electrones y formar enlaces con metales. En los sistemas biológicos, el sulfuro de hidrógeno puede difundirse entre la sangre y los tejidos, donde interactúa con varios objetivos moleculares, incluidas las enzimas y los canales iónicos. Puede inhibir ciertas corrientes iónicas cardíacas y modular la actividad de las vías de señalización involucradas en la inflamación y el estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos similares
- Ion sulfito (SO₃²⁻) : Los iones sulfito tienen una carga negativa similar pero contienen átomos de oxígeno. Se utilizan como conservantes y antioxidantes.
- Ion tiosulfato (S₂O₃²⁻) : Los iones tiosulfato contienen átomos de azufre y oxígeno y se utilizan en el fijado fotográfico y la extracción de oro.
- Ion sulfato (SO₄²⁻) : Los iones sulfato son formas completamente oxidadas de azufre y se encuentran comúnmente en la naturaleza como sales.
Singularidad
El ion sulfuro es único en su capacidad para formar fuertes enlaces con metales, lo que lleva a la formación de varios sulfuros metálicos con propiedades distintas. Su papel en los sistemas biológicos como molécula de señalización y su participación en el ciclo biogeoquímico del azufre también lo diferencian de otros iones que contienen azufre .
Propiedades
IUPAC Name |
sulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S/q-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKMPCXJQFINFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872928 | |
| Record name | Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18496-25-8 | |
| Record name | Sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15I91XETI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 °C | |
| Record name | Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



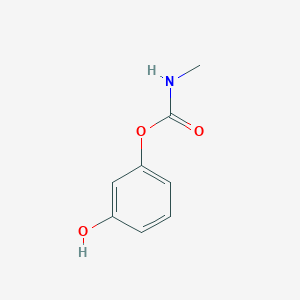


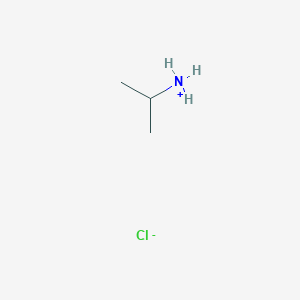
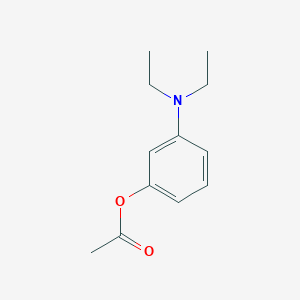
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
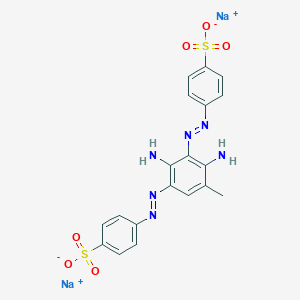
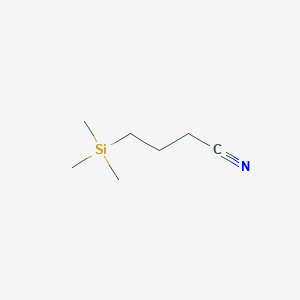

![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)



